methyl 2-[1-(3-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
1H NMR (600 MHz, CDCl₃):
- δ 7.82 (s, 1H, H-5 thiazole): Deshielded due to conjugation with the carboxylate group.
- δ 6.91–7.24 (m, 4H, 3-methoxyphenyl): Aromatic protons with meta coupling (J = 8.2 Hz).
- δ 3.87 (s, 3H, OCH₃): Sharp singlet integrating for the methoxy group.
- δ 2.45 (s, 6H, 6,7-CH₃): Equivalent methyl groups on the chromenone core.
- δ 2.31 (s, 3H, 4-CH₃ thiazole): Methyl group adjacent to the sulfur atom.
13C NMR (150 MHz, CDCl₃):
- δ 170.2 (C=O, carboxylate): Characteristic of ester carbonyls.
- δ 165.4 and 163.8 (C=O, chromenone): Two distinct carbonyl resonances.
- δ 152.1 (C-2 thiazole): Quaternary carbon bonded to sulfur.
- δ 55.1 (OCH₃): Typical for methoxy carbons.
Infrared (IR) and Mass Spectrometric Profiling
IR (KBr, cm⁻¹):
- 1745 (C=O ester stretch): Strong absorption from the thiazole-carboxylate.
- 1680 and 1652 (C=O chromenone): Split due to conjugation differences.
- 1590 (C=N thiazole): Medium-intensity band.
- 1245 (C–O–C ether): From the methoxy group.
High-Resolution Mass Spectrometry (HRMS):
- Observed [M+H]⁺: 598.1647 (calculated 598.1648 for C₃₁H₂₈N₃O₇S).
- Fragment ions at m/z 455.1 (loss of COOCH₃) and 312.0 (cleavage of the chromenone-pyrrolidine bond).
Table 3: Summary of spectroscopic data
| Technique | Key Signals | Assignment |
|---|---|---|
| 1H NMR | δ 7.82 (s), δ 3.87 (s) | Thiazole H-5, OCH₃ |
| 13C NMR | δ 170.2, δ 165.4 | Ester and chromenone C=O |
| IR | 1745 cm⁻¹ | Ester carbonyl |
| HRMS | [M+H]⁺ 598.1647 | Molecular ion confirmation |
Properties
Molecular Formula |
C26H22N2O6S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
methyl 2-[1-(3-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H22N2O6S/c1-12-9-17-18(10-13(12)2)34-22-19(21(17)29)20(15-7-6-8-16(11-15)32-4)28(24(22)30)26-27-14(3)23(35-26)25(31)33-5/h6-11,20H,1-5H3 |
InChI Key |
QEFCDNHBVFQJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)OC)C)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-[1-(3-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves several steps, including the formation of the chromeno[2,3-c]pyrrol core and subsequent functionalization. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-inflammatory Activity
Research has shown that methyl 2-[1-(3-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate exhibits significant anti-inflammatory properties. In silico studies have indicated that the compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests its potential use in treating inflammatory diseases such as arthritis and asthma .
Antioxidant Properties
The compound's structure suggests the potential for antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. Preliminary studies have indicated that derivatives of this compound may scavenge free radicals effectively .
Anticancer Potential
There is emerging evidence pointing towards the anticancer potential of this compound. Some studies have suggested that it may induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell proliferation and survival .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), confirming the structural integrity and purity of the synthesized product .
Case Study 1: Inhibition of 5-Lipoxygenase
In a study evaluating various compounds for their ability to inhibit 5-lipoxygenase, this compound was identified as a promising candidate with IC50 values comparable to known inhibitors .
Case Study 2: Antioxidant Activity Assessment
Another research project focused on assessing the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals at varying concentrations of the compound, suggesting strong antioxidant capabilities .
Mechanism of Action
The mechanism of action of methyl 2-[1-(3-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Target Compound vs. Chromeno-Pyrrole Derivatives
The target compound shares its chromeno[2,3-c]pyrrole-3,9-dione core with derivatives reported in , which emphasizes the synthesis of 223 analogs via MCRs. Key differences include:
- Substituent Diversity : Unlike simpler analogs (e.g., 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones), the target compound incorporates a thiazole-carboxylate group, which may enhance binding to enzymatic pockets due to its planar, aromatic nature .
- Synthetic Flexibility : The target compound’s synthesis likely follows protocols similar to those in , where aryl aldehydes and primary amines are used to diversify substituents.
Target Compound vs. Imidazo-Pyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features a fused imidazo-pyridine system. Comparison highlights:
- Ring Strain vs.
- Functional Groups: The nitro and cyano groups in ’s compound may confer higher reactivity but lower metabolic stability than the target’s methoxy and methyl groups .
Substituent Effects
Functional Group Impact
- Thiazole vs.
- Ester vs. Nitrile: The methyl carboxylate in the target compound may improve solubility over cyano groups (e.g., ), which are more metabolically labile .
Research Implications
The structural complexity of the target compound positions it as a candidate for probing biological targets like kinases or GPCRs, where fused heterocycles are prevalent. Its synthetic compatibility with MCRs enables rapid analog generation, aligning with high-throughput drug discovery trends .
Biological Activity
Methyl 2-[1-(3-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and antiproliferative effects, as well as relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique combination of a thiazole ring and a pyrrole moiety along with several methoxy and methyl substitutions. This structural complexity is significant for its biological interactions.
Biological Activity Overview
Recent studies have indicated that compounds containing pyrrole and thiazole structures exhibit a range of biological activities. The following sections detail specific activities observed in research studies.
1. Antibacterial Activity
Research has shown that compounds similar to this compound exhibit potent antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound Type | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Pyrrole Derivatives | Staphylococcus aureus | 3.12 - 12.5 |
| Thiazole Derivatives | Escherichia coli | 10 - 20 |
This suggests that the compound may be effective against antibiotic-resistant strains.
2. Antiproliferative Effects
In vitro studies have demonstrated that the compound exhibits antiproliferative activity against various cancer cell lines:
- HeLa Cells : IC50 values were found to be approximately 226 µg/mL.
- A549 Cells : IC50 values were around 242.52 µg/mL .
These findings indicate potential applications in cancer therapeutics.
The mechanism by which this compound exerts its antibacterial and antiproliferative effects may involve interaction with cellular targets crucial for microbial survival and cancer cell proliferation. For example:
- Target Interaction : The compound may interact with key proteins involved in cell division or metabolic pathways in bacteria and cancer cells .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Pyrrole-Based Antibiotics : A study on pyrrole derivatives showed enhanced activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 0.4 μM .
- Thiazole Compounds in Cancer Therapy : Research has indicated that thiazole derivatives can inhibit tumor growth in animal models, suggesting that the thiazole component of the compound may contribute significantly to its antiproliferative effects .
Q & A
Q. How to mitigate data reproducibility challenges in multi-lab studies?
- Methodological Answer :
- Protocol Harmonization : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .
- Blinded Replication : Distribute pre-weighed reagents and standardized assays to participating labs .
- Error Tracking : Use blockchain-based lab notebooks to audit procedural deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
